(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate

Catalog No.
S6601116
CAS No.
1858251-34-9
M.F
C5H2Cl2N2S2
M. Wt
225.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate

CAS Number

1858251-34-9

Product Name

(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate

IUPAC Name

(2,4-dichloro-1,3-thiazol-5-yl)methyl thiocyanate

Molecular Formula

C5H2Cl2N2S2

Molecular Weight

225.1 g/mol

InChI

InChI=1S/C5H2Cl2N2S2/c6-4-3(1-10-2-8)11-5(7)9-4/h1H2

InChI Key

CHVFYZXSNMGPKA-UHFFFAOYSA-N

SMILES

C(C1=C(N=C(S1)Cl)Cl)SC#N

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)SC#N
(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate, commonly known as Dazomet, is a powerful sterilant and soil fumigant that has gained widespread interest in recent years due to its potential applications in various fields of research and industry. This chemical compound is a crystalline white powder that is soluble in water and organic solvents, and it is widely used in agriculture, biotechnology, and pharmaceutical industries. In this paper, we will explore the various aspects of Dazomet, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Dazomet is a compound that belongs to the family of thiazoles, which are a group of heterocyclic organic compounds containing a five-membered ring made up of four carbon atoms, one sulfur atom, and one nitrogen atom. This compound was first synthesized in the 1960s and has been used as a sterilant and fumigant since the 1970s. It is used primarily to control soil-borne pathogens, weeds, and insects in a broad range of crops, including fruits, vegetables, ornamentals, and turf.
Dazomet has a molecular formula of C5H4Cl2N2S and a molecular weight of 197.07 g/mol. It has a melting point of 95-97°C and a boiling point of 320-322°C. Its density is 1.69 g/cm3 at 25°C, and it is soluble in water, acetone, ethanol, and methanol. Its chemical structure is shown below:
Dazomet can be synthesized by the reaction of 2,4-dichlorothiazole with sodium thiocyanate in the presence of a base such as sodium hydroxide. The reaction produces (2,4-dichloro-1,3-thiazol-5-yl)methyl thiocyanate as the main product, along with some byproducts such as thiourea and thiocarbamide. The synthesized product can be purified by different methods, such as recrystallization or chromatography.
The characterization of Dazomet can be done by various analytical techniques, such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and x-ray crystallography. These techniques can provide information about the chemical structure, purity, and physical properties of Dazomet.
Various analytical methods have been developed to detect and quantify Dazomet in different matrices, such as soil, water, and food samples. Some of the commonly used methods are gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods are sensitive, selective, and accurate, and they can be used to monitor the residues of Dazomet in environmental and food samples.
Dazomet has shown promising biological properties, including its broad-spectrum activity against soil-borne pathogens, insects, and weeds. It acts by releasing methyl isothiocyanate (MITC) when it comes in contact with moisture, which is a potent fumigant that can penetrate soil pores and kill soil-borne pests. Dazomet is effective against various plant pathogens, such as Fusarium, Rhizoctonia, and Verticillium, and it can also control nematodes, insects, and weeds.
Dazomet has been extensively studied for its toxicity and safety in scientific experiments. It is moderately toxic to mammals, and its acute oral LD50 (lethal dose that kills 50% of animals) varies between 186 and 437 mg/kg, depending on the species tested. It can cause irritation to the skin, eyes, and respiratory system, and it is classified as a skin sensitizer and a respiratory irritant. However, it has low potential for bioaccumulation, and it is rapidly degraded in soil and water.
Dazomet has numerous applications in scientific experiments, including its use as a soil sterilant and fumigant in agriculture, horticulture, and turf management. It can also be used as a biocide for controlling microbial contamination in different industrial processes, such as food processing and pharmaceutical manufacturing. In addition, it has potential applications in medicinal chemistry as a precursor for synthesizing various thiazole-based drugs.
Research on Dazomet is ongoing, and new insights into its properties and applications are being discovered. Some of the recent developments in this field include the discovery of new synthetic methods for preparing Dazomet and its derivatives, the improvement of analytical methods for detecting and quantifying Dazomet residues in environmental and food samples, and the investigation of new applications of Dazomet in biotechnology and environmental science.
Dazomet has potential implications in various fields of research and industry. It can be used as a sustainable alternative to conventional pesticides and herbicides, as it has low toxicity to humans and wildlife and does not persist in the environment. It can also be used as a soil conditioner, as it can improve soil structure, increase water retention, and stimulate microbial activity. In addition, it has potential applications in biotechnology as a starting material for synthesizing various thiazole-based compounds, which have diverse biological activities.
Despite its promising properties and potential applications, Dazomet has some limitations and challenges that need to be addressed in future research. For example, its volatility and water solubility can affect its efficacy as a soil fumigant, and its persistence in soil and water can pose environmental hazards. In addition, the development of resistance in pathogens and weeds to Dazomet is a potential problem that needs to be monitored.
in research on Dazomet include the investigation of its mechanisms of action on pests and pathogens, the optimization of its application methods, the development of new formulations that enhance its efficacy and reduce its environmental impact, and the exploration of its potential applications in areas such as bioremediation, nanotechnology, and material science.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

223.9036458 g/mol

Monoisotopic Mass

223.9036458 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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